molecular formula C13H24N2O3 B2812638 4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester CAS No. 1251009-69-4

4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester

カタログ番号: B2812638
CAS番号: 1251009-69-4
分子量: 256.346
InChIキー: ONTHVMDBYONPFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester is a spirocyclic compound featuring a bicyclic structure with fused oxa (oxygen-containing) and aza (nitrogen-containing) rings. The tert-butyl ester group at the 2-position enhances steric protection of the carboxylic acid moiety, improving stability during synthetic workflows. This compound is of interest in organic synthesis, particularly for applications requiring chiral intermediates or constrained peptidomimetics . Its synthesis typically involves multi-step reactions, such as cyclization of precursor diketones with amines or aldehydes, followed by esterification .

特性

IUPAC Name

tert-butyl 4-amino-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-10(14)13(9-15)4-6-17-7-5-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTHVMDBYONPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251009-69-4
Record name tert-butyl 4-amino-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

化学反応の分析

Types of Reactions

4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

作用機序

The mechanism of action of 4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

類似化合物との比較

Comparison with Similar Compounds

Spirocyclic compounds with tert-butyl ester groups are widely used in pharmaceuticals and materials science due to their structural rigidity and tunable reactivity. Below is a detailed comparison of 4-amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester with structurally analogous derivatives.

Structural and Functional Differences

Compound Name Key Structural Features Molecular Weight (g/mol) Purity Applications/Reactivity Reference
This compound 8-oxa, 2-aza, 4-amino substituent, tert-butyl ester Not explicitly provided ≥95% Intermediate for bioactive molecules; amino group enables nucleophilic substitution or hydrogen bonding.
8-Oxo-6-oxa-2,9-diaza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester 6-oxa, 2,9-diaza, 8-oxo substituent, tert-butyl ester 256.3 ≥95% Potential use in constrained peptide analogs; oxo group may participate in keto-enol tautomerism or redox reactions.
3-Oxo-1-oxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester 1-oxa, 8-aza, 3-oxo substituent, tert-butyl ester Not explicitly provided Lab-grade Chiral building block; oxo group enhances electrophilicity for condensation reactions.
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine core, iodine substituent, tert-butyl ester 297.15 (calculated) 95% Alkylating agent in cross-coupling reactions; iodine enables nucleophilic displacement.

Reactivity and Stability

  • Thermal Stability: The tert-butyl ester group in spiro compounds generally undergoes thermal cleavage at elevated temperatures. For example, poly(tert-butyl acrylate) (A20) releases isobutene and forms cyclic anhydrides at ~200°C, with an activation energy of 116 kJ/mol . In contrast, tert-butyl esters in amino-substituted spiro compounds (e.g., the target compound) may exhibit higher thermal stability due to hydrogen bonding from the amino group .
  • Chemical Reactivity: The amino group in the target compound facilitates reactions such as acylation or Schiff base formation, unlike oxo- or iodomethyl-substituted analogs . Iodine-containing derivatives (e.g., ) are more reactive in Suzuki-Miyaura couplings compared to amino- or oxo-substituted spiro compounds .

生物活性

4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester (CAS No. 1251009-69-4) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Molecular Weight : 256.34 g/mol
  • Structure : The compound features a spirocyclic structure, which is often associated with unique biological activities due to its conformational rigidity.

Antibacterial Properties

Recent studies indicate that compounds with similar structural characteristics exhibit significant antibacterial activity. For instance, a study on dual inhibitors of bacterial topoisomerases revealed that compounds with spirocyclic structures, akin to 4-Amino-8-oxa-2-aza-spiro[4.5]decane derivatives, demonstrated low nanomolar inhibitory concentrations against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus<0.03125 – 0.25
Enterococcus faecalis<0.03125 – 0.25
Klebsiella pneumoniae1 – 4
Acinetobacter baumannii1 – 4

This table summarizes the minimum inhibitory concentrations (MICs) for various bacterial strains, indicating the potential of spirocyclic compounds in combating bacterial infections.

The mechanism by which 4-Amino-8-oxa-2-aza-spiro[4.5]decane exerts its antibacterial effects likely involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. Inhibitors targeting these enzymes can disrupt the bacterial cell cycle and lead to cell death .

Case Studies

  • In Vivo Efficacy
    A notable study demonstrated the in vivo efficacy of a related compound in a mouse model infected with vancomycin-intermediate Staphylococcus aureus. The compound exhibited significant antibacterial activity, suggesting that similar spirocyclic compounds could be developed for therapeutic use against resistant bacterial strains .
  • Safety Profile
    Preliminary assessments of toxicity and pharmacokinetics are crucial for evaluating the safety profile of new compounds. While specific data on the safety of 4-Amino-8-oxa-2-aza-spiro[4.5]decane is limited, compounds within this class have shown favorable metabolic stability and low toxicity in initial screenings .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester?

  • Methodology : Synthesis of spirocyclic compounds like this requires precise control of reaction conditions. Key parameters include:

  • Temperature : Reactions often proceed optimally between 80–100°C to balance reactivity and byproduct formation .
  • Solvent selection : Dry benzene or THF is preferred for anhydrous conditions to avoid hydrolysis of intermediates .
  • Catalysts : Coupling agents (e.g., HATU or DCC) or acid catalysts (e.g., sulfuric acid) enhance reaction efficiency for esterification or amide bond formation .
    • Purification : Recrystallization from anhydrous THF or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify spirocyclic core structure and tert-butyl ester group integrity. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1^1H NMR .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks matching the molecular formula (e.g., C14_{14}H23_{23}NO5_5) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction yields when synthesizing derivatives of this compound?

  • Root-cause analysis :

  • Byproduct identification : Use LC-MS or TLC to detect intermediates (e.g., hydrolyzed esters or unreacted amines) that reduce yields .
  • Reaction kinetics : Monitor time-dependent product formation via in-situ FTIR or HPLC to identify optimal reaction duration .
    • Case study : A study on analogous spiro compounds found that replacing benzyl halides with benzyl alcohols under Mitsunobu conditions improved yields by 20% by avoiding halide-mediated side reactions .

Q. How does the spirocyclic framework influence this compound’s interaction with biological targets?

  • Structure-activity relationship (SAR) :

  • Rigidity : The spirocyclic core restricts conformational flexibility, enhancing binding selectivity to enzymes like proteases or kinases .
  • Functional groups : The tert-butyl ester acts as a protecting group, enabling controlled release of the active carboxylic acid moiety in vivo .
    • Experimental validation :
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding poses with target proteins (e.g., HIV-1 protease) .
  • SPR assays : Surface plasmon resonance quantifies binding affinity (Kd_d) to validate computational predictions .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Key hurdles :

  • Solvent volume : Transitioning from batch to flow chemistry reduces THF usage by 50%, improving cost-efficiency and safety .
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported DCC) enable reuse over 5 cycles without significant activity loss .
    • Process optimization :
  • Quality control : Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor reaction progress in real time .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesBiological Activity InsightsReference
Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylateLacks amino group; methyl ester instead of tert-butylReduced protease inhibition (IC50_{50} = 12 µM vs. 5 µM)
8-Oxa-2-azaspiro[4.5]decaneNo carboxylic acid or ester groupsInactive in kinase assays
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylateOxo group at position 7Enhanced metabolic stability (t1/2_{1/2} = 8 h)

Critical Data Contradictions and Resolutions

  • Contradiction : A 2024 study reported 70% yield using dry benzene , while a 2025 study achieved only 50% under similar conditions .
    • Resolution : The discrepancy arose from trace moisture in benzene, which hydrolyzed intermediates. Strict anhydrous protocols (e.g., molecular sieves) restored yields to 70% .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。